2-Methoxynaphthalene-1-carbonyl chloride
Overview
Description
2-Methoxynaphthalene-1-carbonyl chloride is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is known for its unique chemical properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxynaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxynaphthalene with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
2-Methoxynaphthalene+SOCl2→2-Methoxynaphthalene-1-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methoxynaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxynaphthalene-1-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
Substituted Naphthalenes: Products formed from substitution reactions.
Carboxylic Acids: Products formed from hydrolysis reactions.
Biaryl Compounds: Products formed from coupling reactions.
Scientific Research Applications
2-Methoxynaphthalene-1-carbonyl chloride has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Development: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalene-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoyl Chloride: Similar in structure but lacks the methoxy group.
1-Naphthoyl Chloride: Similar in structure but the carbonyl chloride group is attached to a different position on the naphthalene ring.
2-Methoxynaphthalene-1-carboxylic Acid: The hydrolyzed form of 2-Methoxynaphthalene-1-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the carbonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical reactions and applications.
Properties
IUPAC Name |
2-methoxynaphthalene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBNKRSGVLWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199413 | |
Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51439-58-8 | |
Record name | 2-Methoxy-1-naphthalenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51439-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051439588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxynaphthalene-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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